molecular formula C21H23FN4O3S B15031870 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide

Cat. No.: B15031870
M. Wt: 430.5 g/mol
InChI Key: NJLJLDQPEJBOIK-OEAKJJBVSA-N
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Description

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide is a complex organic compound with a unique structure that includes a tert-butyl group, a benzothiazole ring, and a fluorobenzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the fluorobenzylidene group and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can help optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazole derivatives, while reduction could lead to the formation of hydrazine derivatives.

Scientific Research Applications

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound can be used in the development of new materials with specialized properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and hydrazine-containing molecules. Examples include:

  • N-tert-butyl-2-benzothiazolesulfenamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

What sets N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H23FN4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-fluorophenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C21H23FN4O3S/c1-21(2,3)24-19(27)12-13-26(23-14-15-8-4-6-10-17(15)22)20-16-9-5-7-11-18(16)30(28,29)25-20/h4-11,14H,12-13H2,1-3H3,(H,24,27)/b23-14+

InChI Key

NJLJLDQPEJBOIK-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3F

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3F

Origin of Product

United States

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